molecular formula C16H18N2O5S B11018274 N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-alanine

N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-alanine

Cat. No.: B11018274
M. Wt: 350.4 g/mol
InChI Key: WWXWSEFLAVCKOO-VIFPVBQESA-N
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Description

(2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)PROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazole ring and dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)PROPANOIC ACID typically involves multiple steps, starting with the preparation of the thiazole ring and the dimethoxyphenyl group. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the thiazole ring, often using reagents like palladium catalysts.

    Acetylation and Amino Acid Coupling: The final steps involve acetylation of the intermediate compound followed by coupling with an amino acid derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the thiazole ring or the dimethoxyphenyl group, using halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)PROPANOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)PROPANOIC ACID exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)PROPANOIC ACID stands out due to its unique combination of a thiazole ring and dimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

IUPAC Name

(2S)-2-[[2-[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C16H18N2O5S/c1-9(16(20)21)17-13(19)7-10-8-24-15(18-10)11-5-4-6-12(22-2)14(11)23-3/h4-6,8-9H,7H2,1-3H3,(H,17,19)(H,20,21)/t9-/m0/s1

InChI Key

WWXWSEFLAVCKOO-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=C(C(=CC=C2)OC)OC

Canonical SMILES

CC(C(=O)O)NC(=O)CC1=CSC(=N1)C2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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